Methyl 2,5-bis(bromomethyl)benzoate
Description
Structural Characterization of Methyl 2,5-Bis(bromomethyl)benzoate
Molecular Architecture and Crystallographic Analysis
This compound (C₁₀H₁₀Br₂O₂) features a benzoate core substituted with bromomethyl groups at the 2- and 5-positions and a methoxycarbonyl group at the 1-position (Figure 1). The molecule adopts a planar aromatic ring system, with the ester group slightly tilted relative to the benzene plane, as observed in analogous structures.
Crystallographic data for the 2,5-isomer remain limited in the literature; however, insights can be extrapolated from related bromomethyl benzoates. For instance, 3,5-bis(bromomethyl)phenyl acetate (C₁₀H₁₀Br₂O₂) crystallizes in a triclinic space group (P1) with two independent molecules per asymmetric unit. The bromine atoms occupy opposite sides of the aromatic ring, fostering Br⋯Br interactions classified as type I (van der Waals) and type II (directional). These interactions contribute to layered molecular packing, a feature likely shared by the 2,5-isomer due to similar steric and electronic profiles.
Table 1: Comparative Crystallographic Parameters of Bromomethyl Benzoates
The absence of specific data for the 2,5-isomer underscores the need for targeted crystallographic studies to resolve its packing motifs and intermolecular interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Profiling
While experimental NMR data for the 2,5-isomer are not explicitly reported, its structure predicts distinct spectral features:
- ¹H NMR : Two doublets for the diastereotopic bromomethyl protons (δ ~4.3–4.6 ppm), a singlet for the methoxy group (δ ~3.9 ppm), and aromatic protons as a multiplet (δ ~7.5–8.2 ppm).
- ¹³C NMR : Peaks for the carbonyl carbon (δ ~165–170 ppm), bromomethyl carbons (δ ~30–35 ppm), and aromatic carbons (δ ~125–140 ppm).
Comparative analysis with the 2,3-isomer (CAS 127168-91-6) reveals shifts attributable to substituent positioning. For example, the 2,3-isomer’s crowded substituents may deshield adjacent protons, upshifting their chemical shifts.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of this compound would exhibit a molecular ion peak at m/z 320.91 ([M+H]⁺). Key fragments include:
- Loss of two bromine atoms (m/z 242.03, [M+H-2Br]⁺).
- Cleavage of the ester group (m/z 199.98, [C₇H₅Br₂O]⁺).
Predicted collision cross sections (CCS) for adducts like [M+Na]⁺ (~156.6 Ų) align with computational models for brominated aromatics.
Infrared (IR) Spectral Signatures
IR spectroscopy would highlight stretches for the ester carbonyl (~1720 cm⁻¹), C-Br bonds (~600–650 cm⁻¹), and aromatic C-H bending (~750–800 cm⁻¹). The absence of O-H stretches distinguishes it from hydroxylated analogs.
Comparative Analysis of Positional Isomers
The substitution pattern profoundly influences the physicochemical properties of bromomethyl benzoates:
Table 2: Physicochemical Properties of Positional Isomers
- Steric Effects : The 2,3-isomer’s adjacent substituents induce greater steric hindrance, lowering symmetry and complicating crystallization compared to the 2,5- and 3,5-isomers.
- Intermolecular Interactions : The 3,5-isomer forms Br⋯Br and C–H⋯O bonds, whereas the 2,5-isomer likely prioritizes C–H⋯π interactions due to substituent spacing.
Properties
CAS No. |
74725-06-7 |
|---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
methyl 2,5-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,5-6H2,1H3 |
InChI Key |
IXYYTQMKCJWOLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Methyl 3,5-Bis(bromomethyl)benzoate
Methyl 3,5-bis(bromomethyl)benzoate (CAS: Not explicitly provided; referred to as compound 8 in ) is a positional isomer of the target compound. The bromomethyl groups are located at the 3- and 5-positions instead of 2- and 5-positions.
Sulfonate Analogues: Methyl 2,5-Bis[(methylsulfonyl)oxy]benzoate
This compound replaces bromomethyl groups with methylsulfonyloxy leaving groups.
- Polymerization Performance : Homopolymers of this derivative achieve degrees of polymerization (DP) up to ~30 due to precipitation issues. Copolymerization with bulkier esters (e.g., 2-ethylhexyl or isopropyl derivatives) improves solubility, enabling DP >100 .
- Electronic Effects : Sulfonate groups are stronger electron-withdrawing groups than bromine, altering electronic properties of resulting polymers. This enhances stability in cross-coupling reactions but may reduce nucleophilic substitution rates .
Bromomethyl-Substituted Derivatives with Alkoxy Groups
1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (OPCBMMB)
- Structure : Combines bromomethyl and octyloxy substituents.
- Applications : Used in fullerene-based oligomers (e.g., OPCBMMB) for organic photovoltaics. Blending with poly(3-hexylthiophene) (P3HT) enhances conductivity, especially in chloroform-cast films .
- Solubility: Octyloxy groups improve solubility in non-polar solvents, enabling thin-film fabrication via Langmuir-Schaeffer techniques .
Methyl 2,5-Bis(phenylmethoxy)benzoate
Fluorinated Analogues
Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate
- Electron-Withdrawing Effects : Trifluoroethoxy groups increase electronegativity, making the compound suitable for electron-deficient aromatic systems.
- Industrial Use : Available at industrial scale (99% purity) for applications requiring resistance to hydrolysis .
Methyl 2,5-Bis(trifluoromethylsulfonyloxy)benzoate
Research Findings and Trends
- Polymerization Efficiency : Bulky substituents (e.g., tert-butyl) in bromomethyl analogues hinder polymerization by promoting side reactions, whereas fluorinated derivatives achieve higher DPs due to improved leaving group ability .
- Solvent Effects : Solvent choice (e.g., xylene vs. chloroform) significantly impacts conductivity in blends with P3HT, with xylene favoring poly(fullerene)s and chloroform enhancing OPCBMMB performance .
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